8-Bromo-N4,6-dimethylquinoline-3,4-diamine
Description
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
8-bromo-4-N,6-dimethylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H12BrN3/c1-6-3-7-10(8(12)4-6)15-5-9(13)11(7)14-2/h3-5H,13H2,1-2H3,(H,14,15) |
InChI Key |
IJAXNTXPFJNMBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C(=C1)Br)N)NC |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 8 Bromo N4,6 Dimethylquinoline 3,4 Diamine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No published experimental NMR data could be located for 8-Bromo-N4,6-dimethylquinoline-3,4-diamine. Structural assignment of quinoline (B57606) derivatives typically relies on a combination of one- and two-dimensional NMR techniques to resolve the positions of substituents and confirm the integrity of the heterocyclic core.
¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation
Specific ¹H NMR spectra containing chemical shifts and coupling constants for 8-Bromo-N4,6-dimethylquinoline-3,4-diamine are not available in the scientific literature. Analysis of analogous compounds suggests that characteristic signals would be expected for the aromatic protons on the quinoline ring system, the N-methyl and C-methyl groups, and the amine protons, with their chemical shifts influenced by the electronic effects of the bromine atom and diamine functionalities.
¹³C NMR Spectroscopic Analysis and Quaternary Carbon Assignment
Experimental ¹³C NMR data for 8-Bromo-N4,6-dimethylquinoline-3,4-diamine, which would be essential for identifying all carbon atoms including the quaternary carbons of the quinoline core and those bearing substituents, has not been reported.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
There are no available 2D NMR spectra (COSY, HSQC, HMBC) for this compound. Such experiments would be crucial for unambiguously assigning proton and carbon signals and elucidating the precise connectivity within the molecule, confirming the positions of the bromo and dimethyl substituents relative to the diamine groups.
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
An experimental Infrared (IR) spectrum for 8-Bromo-N4,6-dimethylquinoline-3,4-diamine is not publicly available. A theoretical analysis would anticipate characteristic absorption bands corresponding to N-H stretching vibrations for the primary and secondary amine groups, C-H stretching for the aromatic and methyl groups, C=N and C=C stretching vibrations from the quinoline ring, and C-Br stretching.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
No experimental mass spectrometry data detailing the molecular ion peak and fragmentation patterns for 8-Bromo-N4,6-dimethylquinoline-3,4-diamine has been published. Such data would be vital for confirming the molecular weight and providing insights into the molecule's stability and fragmentation pathways under ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
There is no published High-Resolution Mass Spectrometry (HRMS) data for this compound. HRMS analysis would be required to determine the exact mass of the molecular ion, which in turn confirms its elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis.
Upon electrospray ionization (ESI) in positive ion mode, the molecule would be expected to readily protonate, likely at one of the nitrogen atoms of the diamine group or the quinoline ring nitrogen, to form the [M+H]⁺ ion. Collision-induced dissociation (CID) of this precursor ion would likely initiate fragmentation through several key pathways characteristic of its functional groups:
Loss of a Methyl Radical: A common fragmentation for N-methylated compounds is the loss of a methyl radical (•CH₃) from the N4-methylamino group, leading to a stable radical cation.
Cleavage of the Diamine Substituents: The amino groups at the 3 and 4 positions can undergo fragmentation. This may involve the loss of ammonia (B1221849) (NH₃) or cleavage of the N-methyl group.
Ring Fragmentation: The quinoline core itself can undergo ring-opening and subsequent fragmentation. A characteristic loss for quinoline and its derivatives is the expulsion of a neutral molecule of hydrogen cyanide (HCN).
Loss of Bromine: The bromine atom at the 8-position could be lost as a bromine radical (•Br), although this is generally a higher-energy fragmentation process compared to the loss of small neutral molecules or radicals from the substituents.
Based on these principles, a proposed fragmentation pathway for 8-Bromo-N4,6-dimethylquinoline-3,4-diamine is outlined below.
Table 1: Proposed MS/MS Fragmentation Pathway for 8-Bromo-N4,6-dimethylquinoline-3,4-diamine.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Plausible Structure of Fragment |
|---|---|---|---|
| [M+H]⁺ | [M+H - •CH₃]⁺ | •CH₃ | Ion resulting from the loss of a methyl radical from the N4-methylamino group. |
| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ | Ion resulting from the elimination of ammonia from the 3-amino group. |
| [M+H - •CH₃]⁺ | [M+H - •CH₃ - HCN]⁺ | HCN | Subsequent loss of hydrogen cyanide from the quinoline ring of the [M+H - •CH₃]⁺ fragment. |
This table is a predictive representation based on the fragmentation patterns of analogous structures.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Characterization.
The electronic absorption and emission properties of quinoline derivatives are highly sensitive to the nature and position of their substituents. The introduction of a bromine atom, a methyl group, and two amino groups onto the quinoline scaffold of 8-Bromo-N4,6-dimethylquinoline-3,4-diamine is expected to significantly influence its photophysical characteristics.
Generally, the quinoline core exhibits absorption bands in the ultraviolet (UV) region corresponding to π-π* transitions. The presence of auxochromic groups, such as amino groups, typically leads to a bathochromic (red) shift in the absorption and emission maxima due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atoms. Conversely, the bromine atom, being an electron-withdrawing group, may have a more complex effect, potentially causing a red shift due to the heavy-atom effect, which can also influence the fluorescence quantum yield.
Studies on various amino- and bromo-substituted quinolines have shown absorption maxima ranging from 300 to 400 nm, with emission maxima appearing at longer wavelengths, often with a significant Stokes shift. The fluorescence intensity and quantum yield can be highly dependent on the solvent polarity and pH.
Table 2: Representative Photophysical Data for Analogous Substituted Quinoline Compounds.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
|---|---|---|---|---|---|
| 2,4-Diphenyl-6-aminoquinoline | Ethanol (B145695) | 350 | 450 | 5714 | Not Reported |
| 8-Bromoquinoline derivative | Acetonitrile | 470 | 510 | 1632 | 0.003 |
This table presents data from various substituted quinoline derivatives to provide an expected range for the photophysical properties of 8-Bromo-N4,6-dimethylquinoline-3,4-diamine.
X-ray Crystallography for Solid-State Structural Elucidation.
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 8-Bromo-N4,6-dimethylquinoline-3,4-diamine has not been reported, analysis of the crystal structures of related brominated quinoline compounds can offer insights into its likely solid-state conformation.
The quinoline ring system is planar. The substituents (bromine, methyl, and diamine groups) will have specific orientations relative to this plane. It is expected that the solid-state structure will be stabilized by a network of intermolecular hydrogen bonds involving the amino groups, and potentially weaker interactions involving the bromine atom. The packing of the molecules in the crystal lattice will be influenced by these intermolecular forces.
For illustrative purposes, the crystallographic data for a related brominated quinoline compound, 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, is presented. mdpi.com
Table 3: Crystallographic Data for an Analogous Brominated Quinoline Compound.
| Parameter | 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 12.402 |
| b (Å) | 12.458 |
| c (Å) | 17.978 |
| α (°) | 90.79 |
| β (°) | 107.90 |
| γ (°) | 91.96 |
| Volume (ų) | 2634.3 |
This table provides crystallographic data for a representative brominated quinoline derivative to illustrate the type of structural information obtained from X-ray crystallography. mdpi.com
Table 4: List of Compounds Mentioned.
| Compound Name |
|---|
| 8-Bromo-N4,6-dimethylquinoline-3,4-diamine |
| 2,4-Diphenyl-6-aminoquinoline |
| 8-Bromoquinoline derivative |
| 8-Amidoquinoline derivative |
Structure Activity Relationship Sar Studies and Mechanistic Insights for Quinoline 3,4 Diamine Derivatives
Influence of Halogenation (Specifically Bromine at Position 8) on Biological and Chemical Activity
The introduction of halogen atoms, particularly bromine, onto the quinoline (B57606) ring is a common strategy to modulate the physicochemical properties and biological activity of the resulting compound. The placement of a bromine atom at the C-8 position specifically imparts distinct electronic and steric characteristics.
Research into the structure-activity relationships of substituted quinolines indicates that the position and nature of the substituent are critical. For instance, studies on 8-aminoquinolines have shown that modifications to the quinoline nucleus affect antimalarial activity. who.int While much of the recent work has focused on retaining the 6-methoxy group found in primaquine (B1584692), the effects of other substituents have been explored. who.int In some contexts, halogenation can lead to a decrease in activity. A study on the antiproliferative activities of brominated 8-hydroxyquinoline (B1678124) derivatives found that bromination could diminish their efficacy. researchgate.net Similarly, the introduction of a fluorine atom at the C-8 position in a series of oxazino-quinoline derivatives led to a reduced ability to affect the GLI1 protein level, a target in some cancers. nih.gov
Conversely, the electronic properties of bromine—a bulky and electronegative atom—can be advantageous. It can alter the pKa of nearby functional groups, influence the molecule's ability to participate in hydrogen bonding, and create favorable halogen bonds with target proteins. The C-8 position is adjacent to the nitrogen atom of the quinoline ring, and a bulky substituent like bromine can influence the conformation of the molecule and its approach to a binding site. Studies on other quinoline derivatives have noted that steric hindrance can markedly reduce activity, suggesting a delicate balance is required for optimal target engagement. mdpi.com
Furthermore, the chemical reactivity of the quinoline is affected. The presence of substituents can direct further chemical modifications. For example, bulky groups at the 8-position have been shown to sterically inhibit reactions at the adjacent C-7 position. acgpubs.org
Impact of N-Methylation at Position 4 and Methylation at Position 6 on Activity Profiles
Methylation at both nitrogen and carbon positions on the quinoline-3,4-diamine (B1585804) scaffold serves to fine-tune the molecule's properties, including its lipophilicity, metabolic stability, and target interaction profile.
N-Methylation at Position 4: The addition of a methyl group to the exocyclic amine at the C-4 position (N4) directly impacts its basicity and hydrogen bonding capability. An N-methyl group can enhance lipophilicity, which may improve cell membrane permeability. However, it also replaces a hydrogen atom that could act as a hydrogen bond donor, potentially altering the binding mode with a biological target. In a study of quinoline-based DNA methyltransferase inhibitors, the addition of a methylamine (B109427) group was a key feature of potent compounds. nih.gov
Methylation at Position 6: The C-6 position of the quinoline ring is a frequent site for substitution to enhance biological activity. Research on various quinoline classes has demonstrated the importance of this position. In the development of antimalarial 2-arylvinylquinolines, the nature of the C-6 substituent significantly influenced potency, with a general trend of H < OMe < F < Cl in terms of improving activity. nih.gov In a separate study on inhibitors of protein arginine methyltransferase 5 (PRMT5), an ethanol (B145695) chain substituent at the C-6 position of a quinoline scaffold was found to be well-accommodated within the enzyme's binding pocket, forming an additional favorable hydrogen bond interaction with a glutamate (B1630785) residue. acs.org This highlights that the C-6 position points towards a pocket in some enzymes that can be exploited to enhance binding affinity. Similarly, in the design of inhibitors for the BCR-ABL1 tyrosine kinase, substituents at the C-6 position, including methyl groups, were investigated to modulate activity. mdpi.com
Role of the 3,4-Diamine Motif in Ligand-Target Binding and Pharmacological Action
The vicinal (ortho) diamine motif at the C-3 and C-4 positions is a key structural feature of the quinoline-3,4-diamine core. This arrangement of two amino groups on adjacent carbons provides a versatile platform for both biological interactions and chemical synthesis.
From a synthetic perspective, the 3,4-diamine serves as a crucial precursor for the construction of more complex, fused heterocyclic systems. For example, 3,4-diaminoquinoline is a key starting material for synthesizing 1H-imidazo[4,5-c]quinolines, a class of compounds that has been shown to act as allosteric modulators of the A3 adenosine (B11128) receptor. nih.gov The reactivity of the adjacent amines allows for cyclization reactions that generate new ring systems with distinct pharmacological properties.
From a pharmacological standpoint, the ortho-diamine moiety can play several roles in ligand-target interactions:
Bidentate Chelation: The two nitrogen atoms are ideally positioned to act as a bidentate ligand, chelating metal ions that may be present as cofactors in enzyme active sites. This chelation ability is a known mechanism for enzyme inhibition.
Hydrogen Bonding: The two amino groups provide multiple hydrogen bond donors and acceptors, enabling strong and specific interactions with amino acid residues in a protein's binding pocket.
Irreversible Inhibition: In some contexts, vicinal diamines have been identified as irreversible inhibitors of enzymes like lysyl oxidase, suggesting they can participate in covalent bond formation with enzyme cofactors. researchgate.net
In a study of multifunctional compounds for Alzheimer's disease, a cyclohexane-1,2-diamine core was used to link two quinoline units, creating a potent metal chelator with significant neuroprotective effects. nih.gov This underscores the utility of the vicinal diamine arrangement in designing molecules that interact with metal-dependent pathological processes.
Conformational and Steric Effects on Structure-Activity Relationships
The three-dimensional shape and steric profile of quinoline-3,4-diamine derivatives are critical determinants of their biological activity. The relatively rigid quinoline ring system provides a defined scaffold, but its orientation and the space occupied by its substituents dictate how it can fit into a target's binding site.
SAR studies on various quinoline classes consistently show that steric factors can have a profound impact on potency.
Steric Hindrance: Large or unfavorably positioned substituents can clash with the target protein, preventing optimal binding. For example, 5,7-dichloro substitution in a series of tacrine-quinoline hybrids was found to significantly reduce activity, a phenomenon attributed to potential steric hindrance. mdpi.com Similarly, research on antimalarial styrylquinolines concluded that there is limited space for target interactions, making the activity highly sensitive to steric effects, especially at ortho positions. nih.gov
Electronic Influence on Conformation: Substituents not only add bulk but also alter the electronic distribution of the quinoline ring system. These electronic changes can influence bond lengths and angles, subtly modifying the molecule's conformation.
The interplay between steric bulk and electronic properties is crucial. The bulky phthalonitrile (B49051) groups attached to the 8-position of quinoline were found to weaken the ring electronically and sterically, which in turn inhibited further chemical reactions at the neighboring C-7 position. acgpubs.org
General Mechanistic Pathways Associated with Quinoline-3,4-diamines
Quinoline-3,4-diamine derivatives, as part of the broader quinoline class, are known to exert their pharmacological effects through a variety of mechanistic pathways, primarily involving interactions with enzymes and other essential macromolecules like nucleic acids.
Enzyme Inhibition and Allosteric Modulation
The quinoline scaffold is a versatile template for designing molecules that can modulate enzyme activity, either by directly blocking the active site (inhibition) or by binding to a secondary site to alter the enzyme's function (allosteric modulation).
Enzyme Inhibition: Quinoline derivatives have been identified as inhibitors of a wide range of enzymes. Several studies have reported that quinoline-containing compounds can act as potent topoisomerase I and II inhibitors, which are critical enzymes for DNA replication and repair in cancer cells. frontiersin.org Other research has demonstrated their ability to inhibit DNA methyltransferases (DNMTs), enzymes that play a key role in epigenetic regulation and are often dysregulated in cancer. nih.govnih.gov Additionally, quinoline-based molecules have been developed as inhibitors for alkaline phosphatases and cholinesterases. tandfonline.comnih.gov
Allosteric Modulation: Beyond direct inhibition, quinolines can function as allosteric modulators. These molecules bind to a site on the receptor or enzyme distinct from the primary (orthosteric) binding site, causing a conformational change that enhances or diminishes the activity of the native ligand. Derivatives of 1H-imidazo[4,5-c]quinoline, which are synthesized from 3,4-diaminoquinoline, have been identified as positive allosteric modulators of the A3 adenosine receptor. nih.govacs.org Other quinoline derivatives have been investigated as modulators for nicotinic acetylcholine (B1216132) receptors. nih.gov
Interference with Macromolecular Processes (e.g., DNA/RNA Synthesis, Protein Function)
Quinoline derivatives frequently mediate their biological effects, particularly their anticancer properties, by physically interfering with the structure and function of essential macromolecules.
DNA Interaction: The planar aromatic structure of the quinoline ring is well-suited for intercalation between the base pairs of the DNA double helix. This insertion can distort the DNA structure, thereby obstructing the processes of replication and transcription and leading to cell death. orientjchem.org Some quinoline-based compounds have been shown to bind to the minor groove of DNA, which also disrupts DNA-protein interactions. nih.govresearchgate.net By binding to DNA, these compounds can inhibit the function of various enzymes that act upon it, including DNA polymerases and base excision repair glycosylases. nih.govnih.govbiorxiv.org
RNA Splicing Modulation: Emerging research has shown that quinoline derivatives can influence post-transcriptional processes. Certain compounds have been found to modulate RNA splicing, a critical step in gene expression where introns are removed from pre-mRNA. nih.gov By inhibiting specific kinases like CLK that are involved in this process, these molecules can alter the splicing patterns of key genes, affecting the production of functional proteins.
Inhibition of Protein Function: Quinoline-based drugs can inhibit the function of key proteins involved in cell signaling and proliferation. They have been successfully developed as inhibitors of various protein kinases, such as c-Met, EGFR, VEGFR, and those in the PI3K/AkT/mTOR pathway, which are often overactive in cancer cells and drive tumor growth and survival. nih.govmdpi.com
The following table summarizes the inhibitory activities of selected quinoline derivatives against various enzymes, illustrating the broad range of targets for this class of compounds.
| Compound Class | Enzyme/Target | Activity/Mechanism | Reference |
|---|---|---|---|
| Tacrine-8-hydroxyquinoline hybrid (16f) | Butyrylcholinesterase (BuChE) | Potent inhibitor (IC50 = 0.028 µM) | mdpi.com |
| 1H-Imidazo[4,5-c]quinoline derivatives | A3 Adenosine Receptor | Positive Allosteric Modulator | nih.gov |
| Quinoline-based analogs (e.g., Compound 11) | DNA Methyltransferase 1 (DNMT1) | Inhibitor, DNA Intercalation | nih.govnih.gov |
| Amidine-quinoline derivatives (e.g., 5c) | Topoisomerase I | Selective Inhibitor (GI50 ~1.00 µM) | frontiersin.org |
| 6-Chloro-2-arylvinylquinoline (22) | Plasmodium falciparum | Potent antiplasmodial activity | nih.gov |
| Quinoline KAL-21404358 | K-Ras (P110 allosteric pocket) | Allosteric Inhibitor | mdpi.com |
Radical Scavenging and Antioxidant Mechanisms for Quinoline-3,4-diamine Derivatives
The antioxidant potential of quinoline derivatives is a significant area of scientific inquiry, with numerous studies highlighting their capacity to mitigate oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases. Quinoline-based compounds can exert their antioxidant effects through various mechanisms, primarily as radical scavengers.
The principal mechanisms by which quinoline derivatives scavenge free radicals are hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation energy of the H-donating group. In the SET mechanism, the antioxidant donates an electron to the free radical. The ionization potential of the antioxidant compound is a key parameter in this process.
The structure of the quinoline ring and the nature of its substituents are critical in determining the antioxidant and radical scavenging activity. For instance, the presence of electron-donating groups, such as hydroxyl (-OH) and amino (-NH2) groups, on the quinoline nucleus generally enhances antioxidant capacity. These groups can readily donate a hydrogen atom or an electron to a free radical, stabilizing it in the process.
To illustrate the structure-activity relationship of quinoline derivatives as antioxidants, the following table summarizes the radical scavenging activities of various substituted quinolines from different studies.
| Compound | Assay | Activity/Result | Reference |
| 2-chloro-6-methylquinoline hydrazones | DPPH | Exhibited good radical scavenging activity. | acs.org |
| 2-Substituted-8-hydroxyquinolines | DPPH | Showed significant antioxidant activity. | acs.org |
| 2-chloroquinoline-3-carbaldehydes | DPPH | Some derivatives showed 84-86% scavenging. | nih.gov |
| 2-chloro-3-(1,3-dioxolan-2-yl)quinolines | DPPH | Certain derivatives showed 84-86% scavenging. | nih.gov |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Apoptosis Induction Pathways for Quinoline-3,4-diamine Derivatives
Quinoline derivatives have been extensively investigated for their anticancer properties, with many exhibiting the ability to induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in malignant cells is a primary goal of many cancer chemotherapies.
Quinoline-based compounds can trigger apoptosis through multiple pathways, broadly categorized as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is initiated by cellular stress, such as DNA damage or oxidative stress. This leads to changes in the mitochondrial membrane permeability, regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in balance causes the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. Several quinoline derivatives have been shown to induce apoptosis via this mitochondrial-dependent pathway. nih.gov
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated. Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which links the extrinsic pathway to the intrinsic pathway by promoting mitochondrial outer membrane permeabilization.
The specific substitutions on the quinoline scaffold play a pivotal role in the pro-apoptotic activity of these compounds. For 8-Bromo-N4,6-dimethylquinoline-3,4-diamine, the diamine functionality and the substitution pattern are likely to be key determinants of its biological activity. For example, studies on other quinoline derivatives have shown that amino side chains at position 4 can be crucial for their antiproliferative effects. nih.gov The presence of bulky alkoxy groups at other positions has also been found to be beneficial for activity. nih.gov The 8-bromo and 6-methyl groups on the target compound would also influence its physicochemical properties and its interactions with biological targets, thereby affecting its ability to induce apoptosis.
The following table presents findings on the apoptosis-inducing effects of various quinoline derivatives, highlighting the pathways and markers involved.
| Compound/Derivative Class | Cell Line | Effect | Apoptotic Pathway/Markers | Reference |
| 6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (PQ1) | T47D (Breast Cancer) | Induced apoptosis. | Activation of caspase-8 and caspase-9. nih.gov | nih.gov |
| 2-(4'-nitrostyryl)-quinoline-1-oxide (2-NSQO) | K562 (Erythroleukemia) | Induced apoptosis. | Activation of caspase-9 and caspase-3. nih.gov | nih.gov |
| 4-(4'-nitrostyryl)-quinoline-1-oxide (4-NSQO) | K562 (Erythroleukemia) | Induced apoptosis. | Activation of caspase-9 and caspase-3. nih.gov | nih.gov |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine (10g) | Colorectal Cancer | Triggered apoptosis. | p53/Bax-dependent pathway. nih.gov | nih.gov |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1, MIA PaCa-2 (Pancreatic Cancer) | Induced both apoptosis and autophagy. | Activation of Caspase-3, cleavage of PARP. nih.gov | nih.gov |
| Quinoline-based combretastatin (B1194345) A-4 analogue (12c) | MCF-7 (Breast Cancer) | Induced apoptosis. | Mitochondrial-dependent pathway, generation of ROS. tandfonline.com | tandfonline.com |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Advanced Material Science and Catalytic Applications of Quinoline 3,4 Diamine Derivatives
Quinoline (B57606) Derivatives in Organic Electronic Materials
The photophysical and electronic properties of quinoline derivatives make them highly suitable for use in organic electronic devices. Their chemical stability, solubility in organic solvents, and the ease with which their electronic energy levels can be tuned through synthetic modification are key advantages. nih.govnih.gov These attributes have led to their exploration in a range of applications, including as emitters in organic light-emitting diodes (OLEDs) and as active components in next-generation solar cells. nih.govresearchgate.net
Quinoline derivatives have been successfully employed as emitting materials in OLEDs. nih.govresearchgate.net The compound Tris-(8-hydroxyquinolinato) aluminum (Alq3) is one of the most widely used electroluminescent materials in OLEDs due to its stability and luminescence. researchgate.netuconn.edu More recent research has focused on developing novel quinoline-based materials to achieve emissions across the visible spectrum, particularly in the challenging blue region. uconn.edubohrium.com
For instance, a blue-emitting quinoline-based material, 8,8′-dimethoxy-5,5′-bisquinoline (DMeOBQ), was synthesized and used as both an electron transporting and emitting layer in an OLED. uconn.edu The device exhibited a bright blue emission with a peak wavelength of 425 nm and a low turn-on voltage of 2.8 V. uconn.edu Similarly, pyrazolo[3,4-b]quinoline derivatives have been investigated as promising blue emitters due to their high fluorescence, moderate Stokes shift, and electron-transporting capabilities. bohrium.com While specific device data for 8-Bromo-N4,6-dimethylquinoline-3,4-diamine is not available, its core structure is analogous to these successful materials, suggesting its potential as a component in novel OLEDs. The diamine functionality could further enhance charge transport properties.
| Device Component | Quinoline Derivative | Emission Peak (nm) | Turn-on Voltage (V) | Commission Internationale de l'Éclairage (CIE) Coordinates |
| Emitting/Electron Transport Layer | 8,8′-dimethoxy-5,5′-bisquinoline (DMeOBQ) | 425 | 2.8 | (x = 0.155, y = 0.10) |
| Emitting Layer (Dopant) | 1-phenyl-3,4-dimethyl-1H-pyrazolo-[3,4-b]quinoline (PAQ5) | Blue Spectral Range | N/A | N/A |
This table presents performance data for related quinoline derivatives in OLED applications as reported in the literature. uconn.edubohrium.com
Third-generation photovoltaic technologies, such as dye-sensitized solar cells (DSSCs) and polymer solar cells (PSCs), offer alternatives to traditional silicon-based cells, and quinoline derivatives are proving to be valuable materials in this field. nih.govresearchgate.net Their strong absorption spectra and tunable energy levels are critical for efficient light harvesting and charge separation. nih.gov
| Photovoltaic Technology | Quinoline Derivative Type | Power Conversion Efficiency (η) | Short-Circuit Current (Jsc) | Open-Circuit Voltage (Voc) |
| Dye-Sensitized Solar Cell (DSSC) | Butoxy group-bearing quinoline dyes | 2.51% | 7.04 mA/cm² | 0.52 V |
This table summarizes the performance of select quinoline derivatives in third-generation solar cells. nih.gov
The inherent fluorescence of the quinoline ring system makes it an excellent scaffold for the development of chemical sensors and biological probes. nih.govacs.org The nitrogen atom in the quinoline ring can interact with target molecules, leading to detectable changes in fluorescence. nih.gov However, the development of quinoline-based probes has sometimes been hampered by synthetic challenges and poor water solubility. nih.govacs.org
Recent strategies have focused on designing quinoline derivatives with improved properties. For example, a pyrroloquinoline-derivative-based fluorescent probe was developed for the selective detection of lysine (B10760008) in living cells, demonstrating high selectivity and a low limit of detection. nih.gov Other research has produced "push-pull" type amino-quinoline derivatives that exhibit fluorescent solvatochromism—a change in emission color with solvent polarity—making them useful for imaging lipid droplets in cells. researchgate.net The structure of 8-Bromo-N4,6-dimethylquinoline-3,4-diamine , with its amino substituents, provides a foundation for designing new probes where interactions with analytes could modulate its fluorescent properties.
Quinoline-based Ligands in Transition Metal Catalysis
The ability of the nitrogen atoms in quinoline and its derivatives to coordinate with metal centers makes them valuable ligands in transition metal catalysis. nih.gov Diamine-functionalized quinolines, in particular, can act as bidentate or multidentate chelating ligands, forming stable complexes with metals like ruthenium, rhodium, and palladium. nih.govresearchgate.net These complexes often exhibit unique reactivity and selectivity in a variety of chemical transformations. nih.gov
The synthesis of novel quinoline-diamine ligands is an active area of research aimed at creating catalysts with tailored properties. Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been synthesized and employed as ligands in metal complexes for asymmetric catalysis. mdpi.comnih.gov The synthesis often starts from readily available quinoline precursors, followed by functionalization to introduce the diamine moiety and other substituents that can fine-tune the steric and electronic environment of the resulting metal complex. mdpi.com The 8-Bromo-N4,6-dimethylquinoline-3,4-diamine structure represents a synthetically versatile platform; the bromine atom at the 8-position serves as a handle for further modification via transition-metal-catalyzed cross-coupling reactions, allowing for the creation of a diverse library of ligands from a single precursor. nih.gov
Quinoline-diamine ligands have found significant use in important catalytic reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are fundamental tools in synthetic chemistry for forming carbon-carbon and carbon-nitrogen bonds. acs.orgmdpi.com The performance of these reactions is highly dependent on the ligand coordinated to the palladium center. While specific applications of 8-Bromo-N4,6-dimethylquinoline-3,4-diamine as a ligand are not documented, related quinoline-based ligands have been shown to be effective. acs.org
In the field of asymmetric catalysis, chiral quinoline-diamine ligands are used to induce enantioselectivity. Cationic ruthenium complexes with chiral N-monosulfonylated diamine ligands have proven highly effective for the asymmetric hydrogenation of quinolines, achieving excellent enantioselectivity. nih.gov Similarly, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been used as ligands in rhodium complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of alkaloids. mdpi.comnih.gov These examples highlight the potential of chiral variants of quinoline-diamine scaffolds to serve as powerful ligands in the synthesis of enantiomerically pure molecules.
| Catalytic Reaction | Metal/Ligand System | Substrate | Key Outcome |
| Asymmetric Hydrogenation | Cationic Ruthenium(II)/Chiral Diamine | Quinoline derivatives | Good to excellent enantioselectivity |
| Asymmetric Transfer Hydrogenation | Rhodium/Chiral 8-amino-5,6,7,8-tetrahydroquinoline | Dihydroisoquinolines | Up to 69% enantiomeric excess |
This table provides examples of catalytic applications featuring quinoline-diamine based ligand systems. nih.govmdpi.com
Quinoline Derivatives in Dyes and Pigments Research
The quinoline ring system, a heterocyclic aromatic compound, is a significant scaffold in the development of synthetic dyes and pigments. nih.gov Its rigid, planar structure with a delocalized π-electron system makes it an excellent chromophore, capable of absorbing and emitting light in the visible spectrum. nih.gov Researchers have extensively explored quinoline and its derivatives for applications ranging from textile dyes to advanced functional materials like fluorescent probes and organic light-emitting diodes (OLEDs). mdpi.com
The versatility of the quinoline scaffold lies in the ability to modify its photophysical properties through the strategic introduction of various functional groups at different positions on the ring system. nih.govscielo.br Substituents can act as electron-donating or electron-withdrawing groups, altering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the color and fluorescence characteristics of the molecule. mdpi.com This "tuning" allows for the rational design of dyes with specific, desired optical properties. nih.gov
Influence of Substitution on Photophysical Properties
The specific compound, 8-Bromo-N4,6-dimethylquinoline-3,4-diamine , incorporates several key substituents on the quinoline core, each expected to influence its properties as a potential dye or pigment.
Amino Groups: The presence of amino groups (as in the 3,4-diamine structure) is crucial. These groups are potent electron-donors and often lead to a bathochromic shift (a shift to longer wavelengths) in the absorption and emission spectra, pushing the color towards the red end of the spectrum. researchgate.net The diamine substitution, in particular, can enhance the molecule's potential as a building block for more complex dye structures, such as azo dyes.
Methyl Groups: Alkyl groups like methyl substituents can influence the solubility of the dye and can also have a modest electronic effect. More significantly, their steric bulk can affect the planarity of the molecule, which in turn can alter the fluorescence quantum yield. mdpi.com
Halogenation (Bromine): The introduction of a bromine atom at the 8-position is particularly noteworthy. While heavy atoms like bromine have a reputation for quenching fluorescence through intersystem crossing, this is not a universal rule. acs.org In some heterocyclic systems, halogenation can lead to desirable shifts in emission wavelengths and can be a key step in the synthesis of more complex fluorescent molecules. nih.govacgpubs.org For instance, a related compound, 8-bromo-2,6-dimethylquinoline, has been reported to exhibit blue fluorescence. researchgate.net The position of the bromine atom is critical in determining its electronic influence on the quinoline ring. acgpubs.org
Quinoline-Based Dye Classes and Research Findings
Quinoline derivatives are integral to several major classes of dyes, including azo dyes and cyanine (B1664457) dyes.
Azo Dyes: These compounds, characterized by the R−N=N−R′ functional group, constitute a large percentage of all commercial colorants. mdpi.com Quinoline moieties are incorporated into azo dye structures to enhance their dyeing properties, thermal stability, and color fastness. Research has shown that novel heterocyclic azo dyes synthesized from quinoline precursors exhibit a range of hues with good to excellent fastness properties on fabrics like cotton and silk.
Fluorescent Probes and Materials: The inherent fluorescence of many quinoline derivatives has led to their development as sensors and imaging agents. researchgate.net By attaching specific functional groups, quinoline-based dyes can be designed to respond to changes in their environment, such as pH or the presence of metal ions, with a detectable change in their fluorescence. researchgate.netacs.org The ability to tune the emission color through substitution makes them highly adaptable for these applications. nih.gov
The table below summarizes the photophysical properties of select quinoline derivatives as reported in various research studies, illustrating the effect of different structural modifications.
| Compound Class | Substituents | Max. Absorption (λmax) | Max. Emission (λem) | Key Findings |
| Dimeric Indium Quinolinates | Methyl at C5 | Not specified | ~520 nm (in THF) | Methyl group led to higher quantum yields compared to bromo or phenyl substituents. mdpi.com |
| Styrylquinolines | Benzylidene imine moiety | 360–380 nm | Not specified | Applicable for cellular staining. researchgate.net |
| Quinoline-fused Quinazolinones | Various substitutions | Not specified | Blue-shifted emission | New synthetic method developed for fluorescent compounds. acs.org |
| Push-Pull (Iso)quinolines | Various donor/acceptor groups | Not specified | Blue-green to Red | Emission is tunable with solvents and pH (halochromism), enabling white-light emission. researchgate.net |
While direct research on the application of 8-Bromo-N4,6-dimethylquinoline-3,4-diamine in dyes and pigments is not extensively documented in publicly available literature, its structure embodies the key features—a core chromophore with electron-donating and halogen substituents—that are actively explored in the design of novel colorants and functional fluorescent materials.
Future Research Directions and Translational Potential for 8 Bromo N4,6 Dimethylquinoline 3,4 Diamine
Exploration of Diverse Chemical Space through Library Synthesis and High-Throughput Screening
The exploration of a diverse chemical space is fundamental to identifying novel bioactive compounds. For 8-Bromo-N4,6-dimethylquinoline-3,4-diamine, the synthesis of a focused compound library would be a critical first step. This can be achieved by systematically modifying the core structure. For instance, variations at the N4-position with different alkyl or aryl groups, or substitution of the bromine atom at the 8-position with other halogens or functional groups, could yield a wide array of derivatives.
Table 1: High-Throughput Screening Strategies for Quinoline (B57606) Derivatives
| Screening Approach | Description | Potential Applications for 8-Bromo-N4,6-dimethylquinoline-3,4-diamine Derivatives |
| Target-Based Screening | Measures the direct interaction of a compound with a purified biological target (e.g., enzyme, receptor). | Identification of inhibitors for specific kinases, proteases, or other enzymes implicated in disease. |
| Phenotypic Screening | Assesses the effect of a compound on the phenotype of a cell or organism, without prior knowledge of the target. | Discovery of compounds with novel mechanisms of action for complex diseases like cancer or neurodegenerative disorders. |
| High-Content Screening (HCS) | A type of phenotypic screening that uses automated microscopy and image analysis to measure multiple cellular parameters. | Detailed characterization of the cellular effects of derivatives, including cytotoxicity, apoptosis induction, and morphological changes. |
| Quantitative HTS (qHTS) | Screens compounds at multiple concentrations to generate concentration-response curves for all compounds in a library. | Provides more detailed information on the potency and efficacy of hit compounds from the initial screen. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.govresearchgate.net These computational tools can be invaluable in guiding the design and optimization of derivatives of 8-Bromo-N4,6-dimethylquinoline-3,4-diamine.
Furthermore, AI and ML algorithms can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which is crucial for the early identification of candidates with a higher probability of success in clinical development. jneonatalsurg.com
Development of Novel Methodologies for Enhanced Synthesis and Functionalization
Advances in synthetic organic chemistry are continuously providing more efficient and versatile methods for the synthesis and functionalization of heterocyclic compounds like quinoline. nih.govrsc.org Future research should focus on developing novel synthetic routes to 8-Bromo-N4,6-dimethylquinoline-3,4-diamine and its derivatives that are more efficient, cost-effective, and environmentally friendly.
Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and can have limited substrate scope. mdpi.com Modern approaches, including transition-metal-catalyzed cross-coupling reactions and C-H bond functionalization, offer milder and more selective ways to introduce a wide range of substituents onto the quinoline core. rsc.orgnih.gov These methods could be applied to diversify the library of 8-Bromo-N4,6-dimethylquinoline-3,4-diamine analogs for biological screening. The use of techniques like microwave irradiation or ultrasound-assisted synthesis could also lead to improved reaction times and yields. nih.gov
Unraveling Complex Mechanistic Pathways at the Molecular and Cellular Level
A thorough understanding of a compound's mechanism of action is essential for its development as a therapeutic agent. For promising derivatives of 8-Bromo-N4,6-dimethylquinoline-3,4-diamine identified through screening, detailed mechanistic studies will be necessary. While specific mechanistic data for this compound is not yet available, research on similar bromo-substituted quinolines suggests potential interactions with DNA and inhibition of enzymes like topoisomerase. researchgate.net
At the molecular level, techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of the compound bound to its biological target. This information is invaluable for understanding the key molecular interactions and for guiding further structure-based drug design.
At the cellular level, a variety of assays can be employed to elucidate the downstream effects of the compound. These may include studies on cell cycle progression, apoptosis induction, and the modulation of specific signaling pathways. Transcriptomic and proteomic analyses can provide a global view of the cellular changes induced by the compound, helping to identify its primary targets and off-target effects.
Strategic Combinatorial Approaches with Other Bioactive Scaffolds (Molecular Hybridization)
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. ekb.eg This approach can lead to compounds with improved potency, enhanced selectivity, or a dual mode of action that can overcome drug resistance.
Table 2: Potential Bioactive Scaffolds for Hybridization with 8-Bromo-N4,6-dimethylquinoline-3,4-diamine
| Bioactive Scaffold | Rationale for Hybridization | Potential Therapeutic Area |
| Pyrimidinone | Dihydropyrimidinone moieties are present in several cytotoxic agents. | Oncology ekb.eg |
| Imatinib fragment | Imatinib is a well-known tyrosine kinase inhibitor used in cancer therapy. | Oncology mdpi.com |
| Thiazoline | Thiazoline-containing compounds have shown potential as DPP-4 inhibitors. | Diabetes nih.gov |
| Naphthyridine | Naphthyridine derivatives exhibit a wide range of biological activities, including anticancer and anti-HIV properties. | Infectious Diseases, Oncology |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-Bromo-N4,6-dimethylquinoline-3,4-diamine, and how can purity be validated?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized quinoline core followed by regioselective methylation. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) in anhydrous DMF under nitrogen to minimize side reactions.
- Methylation : Employ dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to target the N4 and C6 positions.
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) ensures separation of byproducts.
- Validation : Purity is confirmed via TLC (Rf ~0.65 in hexane/EtOAc 3:1) and HPLC (≥98% purity). Structural confirmation requires ¹H/¹³C NMR and ESI-MS. For example, ESI-MS peaks at m/z 364.1275 [M – OCH₃]+ (Br⁷⁹ isotope) and 366.0756 (Br⁸¹) align with theoretical values .
Q. How can researchers resolve discrepancies in NMR spectral data for this compound?
- Methodological Answer : Contradictions in NMR shifts (e.g., aromatic proton assignments) arise from solvent effects, tautomerism, or impurities. To address this:
- Solvent standardization : Use deuterated DMSO or CDCl₃ consistently.
- 2D NMR : Perform HSQC and HMBC to correlate proton and carbon signals, resolving overlapping peaks.
- Reference cross-check : Compare with published data for analogous brominated quinolines (e.g., 6-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoline, which shares structural motifs) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in amber vials under inert gas (argon) at –20°C to prevent degradation via bromine displacement or oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC to detect decomposition products .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction mechanisms for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model intermediates and transition states. For bromination steps:
- Mechanistic insight : Simulate electrophilic aromatic substitution (EAS) pathways to predict regioselectivity.
- Solvent effects : Include polarizable continuum models (PCM) for DMF to refine activation energies.
- Validation : Correlate computed NMR chemical shifts (e.g., GIAO method) with experimental data to verify accuracy .
Q. What experimental designs are suitable for studying substituent effects on the quinoline core?
- Methodological Answer : Use a factorial design to evaluate variables (temperature, reagent stoichiometry, solvent polarity):
- Factors : 3 levels of temperature (0°C, 25°C, 50°C), 2 levels of NBS equivalents (1.0, 1.2).
- Response variables : Yield, purity, reaction time.
- Analysis : ANOVA identifies significant interactions; Pareto charts prioritize factors. This approach minimizes trial runs and maximizes data efficiency .
Q. How can researchers integrate spectroscopic data with theoretical frameworks to explain electronic properties?
- Methodological Answer : Combine UV-Vis spectroscopy (λmax ~320 nm for bromoquinolines) with time-dependent DFT (TD-DFT) to model electronic transitions.
- Charge-transfer analysis : HOMO-LUMO gaps (~3.5 eV) correlate with observed absorbance.
- Substituent effects : Electron-donating methyl groups increase HOMO energy, red-shifting λmax.
- Validation : Overlay experimental and simulated spectra to refine computational parameters .
Q. What strategies address low reproducibility in scaled-up synthesis?
- Methodological Answer :
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression in real time.
- DoE optimization : Apply response surface methodology (RSM) to identify critical parameters (e.g., stirring rate, cooling profile).
- Byproduct mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) .
Data Contradiction & Theoretical Analysis
Q. How should researchers interpret conflicting mass spectrometry (MS) and elemental analysis data?
- Methodological Answer : Discrepancies in molecular ion peaks vs. calculated formulae arise from adduct formation or isotopic interference.
- High-resolution MS (HRMS) : Resolve isotopic clusters (e.g., Br⁷⁹/Br⁸¹ doublet at m/z 364/366) and compare with theoretical isotopic distributions.
- Elemental analysis cross-check : Require ≤0.3% deviation for C, H, N content.
- Hyphenated techniques : LC-MS/MS confirms purity and identifies trace impurities .
Q. What role do theoretical frameworks play in designing studies on this compound’s bioactivity?
- Methodological Answer : Link hypotheses to established theories (e.g., structure-activity relationships for quinoline-based kinase inhibitors).
- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina.
- Pharmacophore modeling : Identify critical substituents (bromo, methyl) for hydrophobic interactions.
- Validation : Compare in silico predictions with in vitro IC₅₀ assays .
Methodological Resources
- Spectral Data : Reference ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and ¹³C NMR (δ 115–150 ppm for quinoline carbons) .
- Experimental Design Templates : Factorial design matrices and ANOVA templates for reaction optimization .
- Computational Tools : Gaussian 16 for DFT, AutoDock for molecular docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
